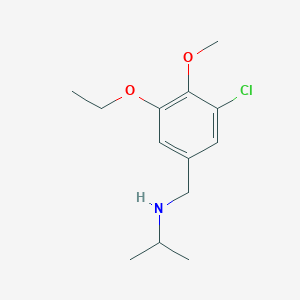
N-(3,4-dimethoxybenzyl)-N-(tert-pentyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethoxybenzyl)-N-(tert-pentyl)amine, also known as DMBA, is a chemical compound that has been widely used in scientific research. It is a psychoactive drug that belongs to the amphetamine family and has been studied for its potential as a treatment for various neurological disorders.
Mécanisme D'action
N-(3,4-dimethoxybenzyl)-N-(tert-pentyl)amine acts as a monoamine releasing agent by increasing the release of dopamine and norepinephrine in the brain. It does this by binding to the vesicular monoamine transporter 2 (VMAT2), which is responsible for packaging dopamine and norepinephrine into vesicles for release into the synapse. N-(3,4-dimethoxybenzyl)-N-(tert-pentyl)amine also inhibits the reuptake of these neurotransmitters by binding to the dopamine transporter (DAT) and norepinephrine transporter (NET).
Biochemical and Physiological Effects:
N-(3,4-dimethoxybenzyl)-N-(tert-pentyl)amine has been shown to have various biochemical and physiological effects on the body. It increases the activity of the sympathetic nervous system, which leads to an increase in heart rate, blood pressure, and respiratory rate. It also increases the release of glucose from the liver and muscle tissue, which provides energy for the body during times of stress.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,4-dimethoxybenzyl)-N-(tert-pentyl)amine has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. It has also been extensively studied, and its mechanism of action is well understood. However, N-(3,4-dimethoxybenzyl)-N-(tert-pentyl)amine also has some limitations. It is a psychoactive drug that can have significant effects on behavior, which can complicate the interpretation of experimental results. It also has potential health risks associated with its use, which must be carefully considered.
Orientations Futures
There are several future directions for further research on N-(3,4-dimethoxybenzyl)-N-(tert-pentyl)amine. One area of interest is its potential as a treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease. Another area of interest is its potential as a cognitive enhancer for individuals with ADHD or other cognitive impairments. Additionally, further research is needed to understand the long-term effects of N-(3,4-dimethoxybenzyl)-N-(tert-pentyl)amine on the body and its potential for abuse.
Méthodes De Synthèse
The synthesis of N-(3,4-dimethoxybenzyl)-N-(tert-pentyl)amine involves the reaction of 3,4-dimethoxybenzaldehyde with tert-pentylamine in the presence of a reducing agent such as sodium borohydride. This process results in the formation of N-(3,4-dimethoxybenzyl)-N-(tert-pentyl)amine as a white crystalline solid with a melting point of 96-97°C. The purity of N-(3,4-dimethoxybenzyl)-N-(tert-pentyl)amine can be confirmed through various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
N-(3,4-dimethoxybenzyl)-N-(tert-pentyl)amine has been extensively studied for its potential as a treatment for various neurological disorders such as Parkinson's disease, Alzheimer's disease, and attention deficit hyperactivity disorder (ADHD). It has been shown to increase the release of dopamine and norepinephrine in the brain, which are neurotransmitters that play a crucial role in regulating mood, attention, and movement.
Propriétés
Formule moléculaire |
C14H23NO2 |
|---|---|
Poids moléculaire |
237.34 g/mol |
Nom IUPAC |
N-[(3,4-dimethoxyphenyl)methyl]-2-methylbutan-2-amine |
InChI |
InChI=1S/C14H23NO2/c1-6-14(2,3)15-10-11-7-8-12(16-4)13(9-11)17-5/h7-9,15H,6,10H2,1-5H3 |
Clé InChI |
KKABARPBHUETLV-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)NCC1=CC(=C(C=C1)OC)OC |
SMILES canonique |
CCC(C)(C)NCC1=CC(=C(C=C1)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(tert-butyl)-N-{3-[(4-fluorobenzyl)oxy]benzyl}amine](/img/structure/B275980.png)
![N-(2-chlorobenzyl)-N-{4-[(6-chloro-3-pyridinyl)methoxy]-3-methoxybenzyl}amine](/img/structure/B275982.png)
![N,N-diethyl-N'-[(2-methoxynaphthalen-1-yl)methyl]ethane-1,2-diamine](/img/structure/B275985.png)
![1-(1-ethylpyrrolidin-2-yl)-N-[(2-methoxynaphthalen-1-yl)methyl]methanamine](/img/structure/B275986.png)
![N-{3-[(4-fluorobenzyl)oxy]benzyl}-N-(2-pyridinylmethyl)amine](/img/structure/B275987.png)
![N-[2-(benzyloxy)-3-methoxybenzyl]-N-(2-pyridinylmethyl)amine](/img/structure/B275989.png)
![N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine](/img/structure/B275990.png)
![N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine](/img/structure/B275991.png)
![N-{3-[(2-chlorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B275993.png)


![2-{4-[(Cyclopentylamino)methyl]-2-methoxyphenoxy}ethanol](/img/structure/B276003.png)
![4-{[(3-Phenyl-2-propynyl)amino]methyl}benzoic acid](/img/structure/B276004.png)
![1-(1-ethylpyrrolidin-2-yl)-N-[4-(methylsulfanyl)benzyl]methanamine](/img/structure/B276005.png)